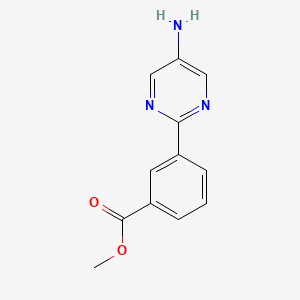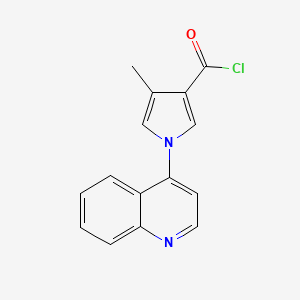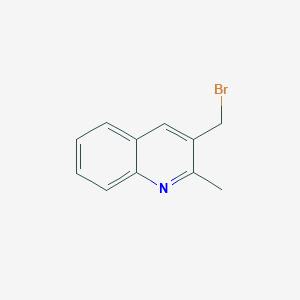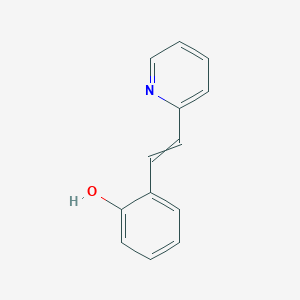
2-(2-(Pyridin-2-yl)vinyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(Pyridin-2-yl)vinyl)phenol is an organic compound with the molecular formula C11H9NO It is characterized by the presence of a phenol group and a pyridine ring connected through an ethenyl linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Pyridin-2-yl)vinyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the use of a palladium catalyst, a boron reagent, and appropriate reaction conditions such as mild temperatures and inert atmospheres .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product. Additionally, other methods such as cyclization reactions and cycloaddition reactions may also be employed depending on the desired properties of the compound .
化学反应分析
Types of Reactions
2-(2-(Pyridin-2-yl)vinyl)phenol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The reaction conditions vary depending on the desired outcome, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield quinones, while reduction may produce alcohols. Substitution reactions can lead to the formation of various substituted phenols and pyridines .
科学研究应用
2-(2-(Pyridin-2-yl)vinyl)phenol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including its role as an enzyme inhibitor or receptor modulator.
作用机制
The mechanism of action of 2-(2-(Pyridin-2-yl)vinyl)phenol involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. Additionally, it may modulate receptor activity by interacting with receptor binding sites and altering signal transduction pathways .
相似化合物的比较
Similar Compounds
Similar compounds to 2-(2-(Pyridin-2-yl)vinyl)phenol include:
2-(2-Pyridinyl)phenol: This compound has a similar structure but lacks the ethenyl linkage.
2-(2-Pyridinyl)benzimidazole: This compound contains a benzimidazole ring instead of a phenol group.
2-(Benzo[b]thiophen-2-yl)pyridine: This compound features a benzo[b]thiophene ring in place of the phenol group.
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the ethenyl linkage connecting the phenol and pyridine rings. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
属性
分子式 |
C13H11NO |
|---|---|
分子量 |
197.23 g/mol |
IUPAC 名称 |
2-(2-pyridin-2-ylethenyl)phenol |
InChI |
InChI=1S/C13H11NO/c15-13-7-2-1-5-11(13)8-9-12-6-3-4-10-14-12/h1-10,15H |
InChI 键 |
QXGALKDRRMKWHN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C=CC2=CC=CC=N2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


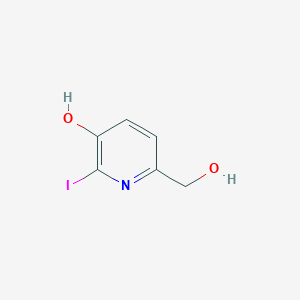
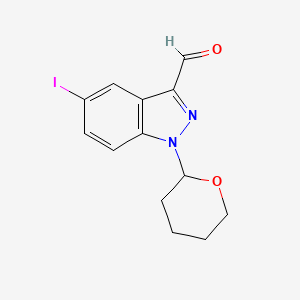
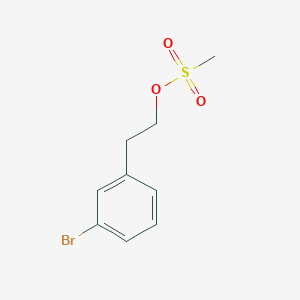
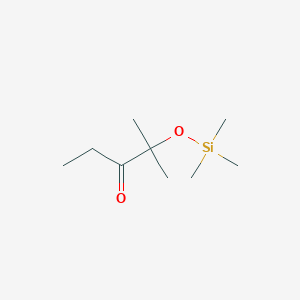
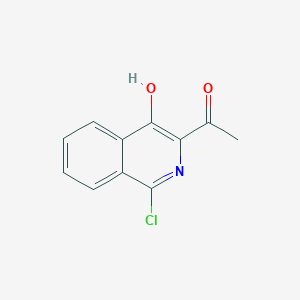
![6-[([1,1'-Biphenyl]-2-carbonyl)amino]pyridine-3-carboxylic Acid](/img/structure/B8582249.png)
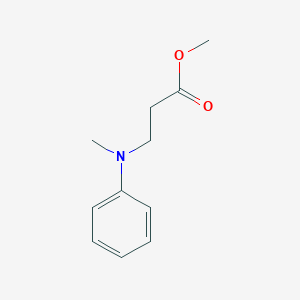
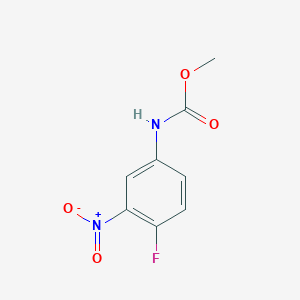
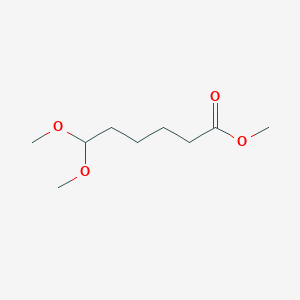
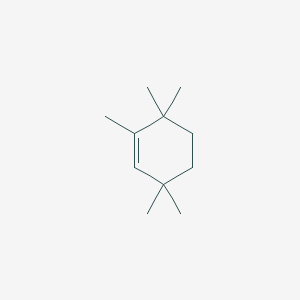
![Methyl 3-[3-(iodomethyl)phenyl]propanoate](/img/structure/B8582304.png)
